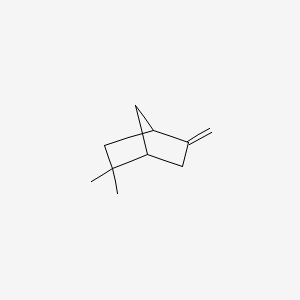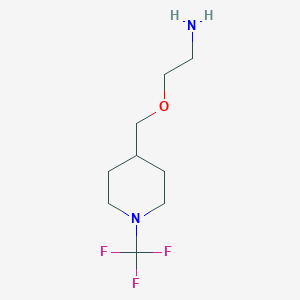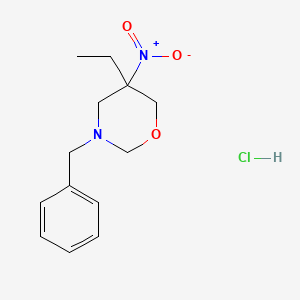
Carbamodithioic acid, dibutyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyldithiocarbamic acid methyl ester is an organic compound that belongs to the class of dithiocarbamates. These compounds are known for their sulfur-containing functional groups, which impart unique chemical properties. Dibutyldithiocarbamic acid methyl ester is primarily used as an additive in lubricants to enhance their antiwear, antiseizure, and antifriction properties .
Vorbereitungsmethoden
The synthesis of dibutyldithiocarbamic acid methyl ester typically involves a reaction between secondary amines, sodium hydroxide, and carbon disulfideThe process can be summarized as follows :
Reaction of Secondary Amines with Sodium Hydroxide and Carbon Disulfide: Secondary amines react with sodium hydroxide and carbon disulfide to form the corresponding dithiocarbamate salt.
Introduction of Methyl Iodide: Methyl iodide is then introduced into the reaction mixture, resulting in the formation of dibutyldithiocarbamic acid methyl ester.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Dibutyldithiocarbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or thiol derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dibutyldithiocarbamic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as zinc and molybdenum.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological molecules and its effects on cellular processes.
Medicine: Dibutyldithiocarbamic acid methyl ester is studied for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used as an additive in lubricants to enhance their performance.
Wirkmechanismus
The mechanism of action of dibutyldithiocarbamic acid methyl ester involves its interaction with metal surfaces and the formation of protective films. The sulfur atoms in the compound form strong bonds with metal surfaces, creating a protective layer that reduces friction and wear. This protective film also inhibits the oxidation and corrosion of the metal surfaces, enhancing the overall performance of the lubricants .
Vergleich Mit ähnlichen Verbindungen
Dibutyldithiocarbamic acid methyl ester can be compared with other similar compounds, such as:
Dialkyldithiophosphorus Esters: These compounds also contain sulfur and phosphorus atoms and are used as lubricant additives.
Triazine Derivatives: These compounds are free of phosphorus and metal atoms and are used as tribologically active additives.
The uniqueness of dibutyldithiocarbamic acid methyl ester lies in its ability to form strong protective films on metal surfaces, making it an effective additive in lubricants without the adverse effects associated with phosphorus-containing compounds.
Eigenschaften
Molekularformel |
C10H21NS2 |
|---|---|
Molekulargewicht |
219.4 g/mol |
IUPAC-Name |
methyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C10H21NS2/c1-4-6-8-11(9-7-5-2)10(12)13-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
RTBHUIONIQBBGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


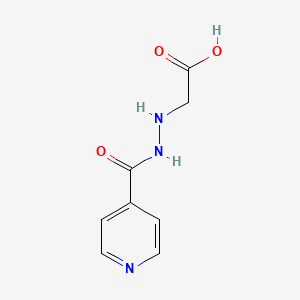
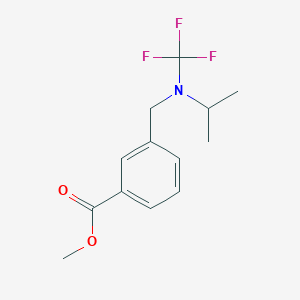
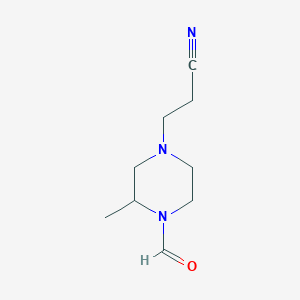
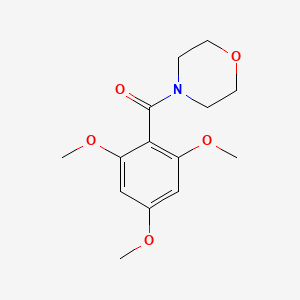
![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)
![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)


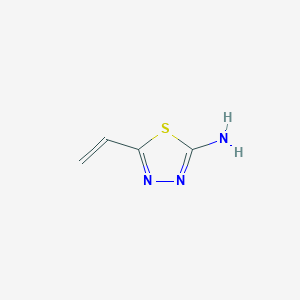
![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
